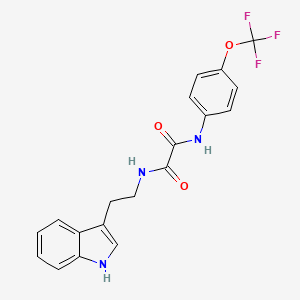

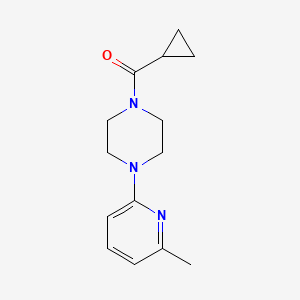

N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide” is a compound that has been synthesized in the field of organic chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized by a reaction between tryptamine and naproxen . Another method involved the use of N, N’-dicyclohexylcarbodiimide (DCC) as a coupling agent between carboxylic acids and amines .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, a similar compound was characterized using 1H NMR (600 MHz, DMSO) and other spectral data .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, a metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position has been described, which selectively introduces trifluoromethyl to indoles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For a similar compound, it was reported as a white solid with a melting point of 122–124 °C .Applications De Recherche Scientifique

Synthetic Methodologies

Research has developed novel synthetic approaches for compounds structurally related to N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide. A study by Mamedov et al. (2016) introduced a one-pot synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally similar, via rearrangement sequences. This method offers a new formula for synthesizing anthranilic acid derivatives and oxalamides, which could potentially be applied to the synthesis of this compound (Mamedov et al., 2016).

Enzyme Inhibition

Compounds with indole moieties have been explored for their potential as enzyme inhibitors. A study by Nazir et al. (2018) synthesized novel indole-based scaffolds with potent urease inhibitory activity. Given the indole component in this compound, similar enzymatic inhibition properties could be investigated for this compound as well (Nazir et al., 2018).

Optical and Material Science Applications

Indole derivatives have also been studied for their applications in optical and material sciences. For instance, Wolak et al. (2003) explored photochromic fluorinated indolylfulgides for applications in optical switches and memory media. The study highlighted the importance of hydrolytic stability in such compounds, which could be relevant for the trifluoromethoxy group in this compound (Wolak et al., 2003).

Metal Complex Formation

The oxalamide group in the compound suggests potential for forming complexes with metals. A study by Weheabby et al. (2018) on multinuclear copper(II) complexes with oxamato/oxamidato ligands showed significant antiferromagnetic exchange interactions. Such properties could be explored with this compound in the design of novel magnetic materials or in catalysis (Weheabby et al., 2018).

Corrosion Inhibition

Indole derivatives have also been evaluated for their role as corrosion inhibitors. Verma et al. (2016) studied 3-amino alkylated indoles as corrosion inhibitors for mild steel, which suggests that the indole portion of this compound could potentially impart corrosion inhibition properties (Verma et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3/c20-19(21,22)28-14-7-5-13(6-8-14)25-18(27)17(26)23-10-9-12-11-24-16-4-2-1-3-15(12)16/h1-8,11,24H,9-10H2,(H,23,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSLWHJJHUIGAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2713514.png)

![N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloropropanamide](/img/structure/B2713518.png)

![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2713519.png)

![methyl (6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,10-hexahydropyrrolo[1,2-a]azocine-10a-carboxylate](/img/structure/B2713520.png)

![2-[4-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]piperidin-1-yl]benzamide](/img/structure/B2713523.png)

![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2713531.png)

![(2S,4AR,6AS,9AS,9CR,12AR)-4A,6A,11,11-Tetramethyl-7-methylenehexadecahydro-1H-cyclopenta[1,2]phenanthro[9,10-D][1,3]dioxol-2-YL acetate](/img/structure/B2713532.png)

![2-chloro-6-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2713534.png)

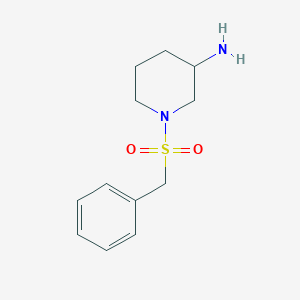

![3-(2-chlorophenyl)-5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2713537.png)